molecular formula C21H18N2O3 B3422217 PDGF Receptor Tyrosine Kinase Inhibitor II CAS No. 249762-74-1

PDGF Receptor Tyrosine Kinase Inhibitor II

Cat. No. B3422217
CAS RN: 249762-74-1
M. Wt: 346.4 g/mol
InChI Key: CZDUJGOCEPWCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDGF Receptor Tyrosine Kinase Inhibitor II is a cell-permeable bis (1H-2-indolyl)-1-methanone compound that acts as a highly selective, ATP-competitive and reversible inhibitor of platelet-derived growth factor (PDGF) receptor tyrosine kinase . It controls the biological activity of PDGFR Tyrosine Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Molecular Structure Analysis

PDGF receptors are transmembrane proteins belonging to the receptor tyrosine kinase (RTK) class . PDGF signalling is initiated by the binding of distinct dimeric PDGF ligands to the extracellular domain of two monomeric receptors at the same time, thereby inducing dimerisation of PDGFR and autophosphorylation of the tyrosine residues within its intracellular domain .


Chemical Reactions Analysis

This compound acts by inhibiting the activity of the intracellular PDGFR kinases . This inhibition prevents the PDGF signalling pathway, which plays an essential role in cell proliferation, differentiation, migration, and survival .


Physical And Chemical Properties Analysis

This compound is a cell-permeable bis (1H-2-indolyl)-1-methanone compound . It acts as a highly selective, ATP-competitive and reversible inhibitor of PDGF receptor tyrosine kinase .

Mechanism of Action

The most effective way to block PDGF signalling is to inhibit the activity of the intracellular PDGFR kinases . Although the mechanism of action of such drugs is not specific for PDGF signalling, the medications have a broad therapeutic index that allows clinical use .

Future Directions

The modulation strategies of PDGF signalling include small-molecule tyrosine kinase inhibitors (TKIs), targeting the ATP-binding site of the intracellular TK domain, and monoclonal antibodies directed to the extracellular domain . The development of next-generation KIT/PDGFRA kinase inhibitors, ripretinib and avapritinib, with a focus on their mechanisms of action, is a promising future direction .

properties

IUPAC Name

[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUJGOCEPWCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDGF Receptor Tyrosine Kinase Inhibitor II
Reactant of Route 2
Reactant of Route 2
PDGF Receptor Tyrosine Kinase Inhibitor II
Reactant of Route 3
PDGF Receptor Tyrosine Kinase Inhibitor II
Reactant of Route 4
PDGF Receptor Tyrosine Kinase Inhibitor II
Reactant of Route 5
PDGF Receptor Tyrosine Kinase Inhibitor II
Reactant of Route 6
PDGF Receptor Tyrosine Kinase Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.